molecular formula C7H8N2O4S B8383552 6-Methanesulfonyl-2-methyl-3-nitropyridine

6-Methanesulfonyl-2-methyl-3-nitropyridine

Cat. No. B8383552
M. Wt: 216.22 g/mol
InChI Key: BSQRGVQXUGOBML-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

To a suspension of zinc dust (146 g, 2.01 mol) and aqueous ammonium chloride solution (3 M, 800 ml) was added dropwise a solution of 2-methyl-6-(methylsulfonyl)-3-nitropyridine (87.0 g, 401 mmol) in ethyl acetate (500 mL) via an addition funnel at 0° C. The mixture was stirred at room temperature for 17 h and filtered through Celite™. The filtrate was then extracted with ethyl acetate. The organic phase was separated, dried over MgSO4, filtered, and concentrated. The residue was recrystallized from ethanol to give the title compound (34.7 g, 46%) as a solid. Exact mass calculated for C7H10N2O2S: 186.1. Found: LCMS m/z=187.2 (M+H+).
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
146 g
Type
catalyst
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[CH3:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[C:6]([S:13]([CH3:16])(=[O:15])=[O:14])[N:5]=1>C(OCC)(=O)C.[Zn]>[CH3:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([S:13]([CH3:16])(=[O:15])=[O:14])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
CC1=NC(=CC=C1[N+](=O)[O-])S(=O)(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
146 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite™
EXTRACTION
Type
EXTRACTION
Details
The filtrate was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC1=NC(=CC=C1N)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.7 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.